molecular formula C14H15BrN2O2 B2418690 Tert-butyl 7-bromoquinolin-4-ylcarbamate CAS No. 1416438-99-7

Tert-butyl 7-bromoquinolin-4-ylcarbamate

Cat. No. B2418690
CAS RN: 1416438-99-7
M. Wt: 323.19
InChI Key: PGXBYJYCMRUHTK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Tert-butyl 7-bromoquinolin-4-ylcarbamate consists of a quinoline ring which is a heterocyclic aromatic organic compound. It is brominated at the 7th position and has a tert-butyl carbamate group attached to the 4th position .

Scientific Research Applications

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a notable 4-aminoquinoline drug developed through a partnership involving academics and pharmaceutical companies. This molecule was designed considering various factors such as chemical properties, toxicology, and pharmacokinetics. It exhibits significant activity against Plasmodium falciparum and rodent malaria parasites. This research highlights the potential of tert-butyl derivatives in antimalarial drug development and provides a foundation for similar drug discovery efforts in the future (O’Neill et al., 2009).

Chemical Synthesis and Reactions

Tert-butyl derivatives have been explored in various chemical synthesis processes. One study discussed the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines, leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. Such studies contribute to our understanding of complex chemical reactions and their potential applications in pharmaceuticals (Ivanov, 2020).

Organic Synthesis and Diels-Alder Reactions

The Diels-Alder reaction, a key method in organic synthesis, has also seen the application of tert-butyl derivatives. Research in this area provides insights into creating more complex organic molecules, potentially useful in various scientific fields (Padwa, Brodney, & Lynch, 2003).

Synthesis of Isoquinolines

Tert-butyl derivatives play a role in the synthesis of isoquinolines, a class of compounds with various pharmaceutical applications. Studies in this area contribute to the development of new methods for synthesizing these important compounds (Lin et al., 2012).

Catalysis and Biological Studies

Tert-butyl derivatives have been used in catalysis, demonstrating their versatility in synthetic chemistry. Research in this area includes studies on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, which have implications for both chemistry and biology (Guggilapu et al., 2016).

Novel Drug Synthesis

The synthesis of novel inhibitors, such as those targeting B-Raf kinase, often involves tert-butyl derivatives. These studies are crucial for the development of new treatments for various diseases (Denni-Dischert et al., 2006).

properties

IUPAC Name

tert-butyl N-(7-bromoquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXBYJYCMRUHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-bromoquinolin-4-ylcarbamate

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